5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, chlorobenzyl, and sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 5-chloro-2-aminopyrimidine-4-carboxamide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
- 2-chlorobenzyl isothiocyanate
- 5-chloro-2-aminopyrimidine-4-carboxamide
Uniqueness
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12Cl3N3OS |
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Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-5-3-6-13(8-12)23-17(25)16-15(21)9-22-18(24-16)26-10-11-4-1-2-7-14(11)20/h1-9H,10H2,(H,23,25) |
InChI Key |
URCXMGPRMVJDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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